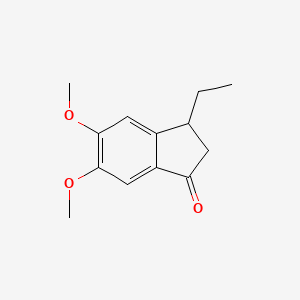
2-(1H-pyrazol-3-yl)isonicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-Pyrazol-3-Yl)pyridine-4-Carboxylic Acid is a heterocyclic compound that combines a pyrazole ring and a pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Pyrazol-3-Yl)pyridine-4-Carboxylic Acid typically involves the formation of the pyrazole ring followed by its fusion with the pyridine ring. One common method involves the reaction of 3-aminopyrazole with pyridine-4-carboxylic acid under acidic conditions . Another approach includes the use of cyclization reactions where preformed pyrazole and pyridine derivatives are combined under specific conditions .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. For instance, Rhodium(III)-catalyzed C-H functionalization has been reported as an effective method for synthesizing derivatives of this compound .
化学反応の分析
Types of Reactions: 2-(1H-Pyrazol-3-Yl)pyridine-4-Carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
2-(1H-Pyrazol-3-Yl)pyridine-4-Carboxylic Acid has diverse applications in scientific research:
作用機序
The mechanism of action of 2-(1H-Pyrazol-3-Yl)pyridine-4-Carboxylic Acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site . The pathways involved often include inhibition of key metabolic enzymes, leading to therapeutic effects .
類似化合物との比較
1H-Pyrazolo[3,4-b]pyridine: Shares a similar core structure but differs in the position of the nitrogen atoms.
Quinolinyl-pyrazoles: Another class of compounds with a fused pyrazole and pyridine ring, but with different substitution patterns.
Uniqueness: 2-(1H-Pyrazol-3-Yl)pyridine-4-Carboxylic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
956723-02-7 |
|---|---|
分子式 |
C9H7N3O2 |
分子量 |
189.17 g/mol |
IUPAC名 |
2-(1H-pyrazol-5-yl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)6-1-3-10-8(5-6)7-2-4-11-12-7/h1-5H,(H,11,12)(H,13,14) |
InChIキー |
NTNYOLXCVCDWFY-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C=C1C(=O)O)C2=CC=NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![1-[(Benzyloxy)carbonyl]-4-fluoropyrrolidine-2-carboxylic acid](/img/structure/B8795604.png)


